molecular formula C10H10BrClO3 B14020744 2-Bromo-6-chloro-3-propoxybenzoic acid

2-Bromo-6-chloro-3-propoxybenzoic acid

Cat. No.: B14020744
M. Wt: 293.54 g/mol
InChI Key: YLRBEJPIHBLUAC-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-propoxybenzoic acid is an organic compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and propoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-propoxybenzoic acid typically involves the bromination and chlorination of a propoxybenzoic acid precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to maintain precise control over reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-propoxybenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-chloro-3-propoxybenzoic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-propoxybenzoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The propoxy group can enhance the compound’s solubility and facilitate its incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-3-propoxybenzoic acid is unique due to the presence of the propoxy group, which enhances its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .

Properties

Molecular Formula

C10H10BrClO3

Molecular Weight

293.54 g/mol

IUPAC Name

2-bromo-6-chloro-3-propoxybenzoic acid

InChI

InChI=1S/C10H10BrClO3/c1-2-5-15-7-4-3-6(12)8(9(7)11)10(13)14/h3-4H,2,5H2,1H3,(H,13,14)

InChI Key

YLRBEJPIHBLUAC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Cl)C(=O)O)Br

Origin of Product

United States

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